molecular formula C10H10BrN B12095300 4-Bromo-2-ethyl-6-methylbenzonitrile

4-Bromo-2-ethyl-6-methylbenzonitrile

Cat. No.: B12095300
M. Wt: 224.10 g/mol
InChI Key: ZKNWZJQAKRBWLE-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-6-methylbenzonitrile: is an organic compound with the molecular formula C10H10BrN . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position, an ethyl group at the second position, and a methyl group at the sixth position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethyl-6-methylbenzonitrile typically involves the bromination of 2-ethyl-6-methylbenzonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-Bromo-2-ethyl-6-methylbenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution: 4-Hydroxy-2-ethyl-6-methylbenzonitrile, 4-Amino-2-ethyl-6-methylbenzonitrile.

    Oxidation: 4-Bromo-2-ethyl-6-methylbenzoic acid, 4-Bromo-2-ethyl-6-methylbenzaldehyde.

    Reduction: 4-Bromo-2-ethyl-6-methylbenzylamine.

Scientific Research Applications

Chemistry: 4-Bromo-2-ethyl-6-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems. It serves as a model compound to investigate the metabolism and toxicity of nitriles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-6-methylbenzonitrile largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular mechanism (S_N2) or a unimolecular mechanism (S_N1), depending on the reaction conditions. In reduction reactions, the nitrile group is converted to an amine through the transfer of hydrogen atoms.

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are primarily related to its reactivity with nucleophiles, oxidizing agents, and reducing agents. These interactions lead to the formation of various products that can further participate in biochemical and industrial processes.

Comparison with Similar Compounds

  • 4-Bromo-2-methylbenzonitrile
  • 4-Bromo-2-ethylbenzonitrile
  • 4-Bromo-6-methylbenzonitrile

Comparison: 4-Bromo-2-ethyl-6-methylbenzonitrile is unique due to the presence of both ethyl and methyl groups on the benzene ring, which influences its reactivity and physical properties. Compared to 4-Bromo-2-methylbenzonitrile, the additional ethyl group increases the compound’s steric hindrance and alters its electronic distribution, affecting its reactivity in substitution and oxidation reactions. Similarly, the presence of the methyl group in this compound distinguishes it from 4-Bromo-2-ethylbenzonitrile, impacting its chemical behavior and applications.

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

4-bromo-2-ethyl-6-methylbenzonitrile

InChI

InChI=1S/C10H10BrN/c1-3-8-5-9(11)4-7(2)10(8)6-12/h4-5H,3H2,1-2H3

InChI Key

ZKNWZJQAKRBWLE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)C)C#N

Origin of Product

United States

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